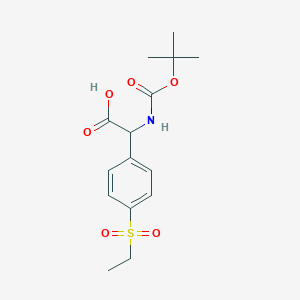
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethylsulfonyl group, and a phenyl ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is added via a sulfonation reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the Boc protecting group or reduce the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids or reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups (e.g., sulfonyl, amino).
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the ethylsulfonyl group.
2-Amino-2-(4-(ethylsulfonyl)phenyl)acetic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Has a methyl group instead of an ethylsulfonyl group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid is unique due to the combination of its Boc protecting group, ethylsulfonyl group, and phenyl ring, which confer specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C15H21NO6S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(4-ethylsulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO6S/c1-5-23(20,21)11-8-6-10(7-9-11)12(13(17)18)16-14(19)22-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) |
Clave InChI |
ZMBNOEBMTWWJEK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

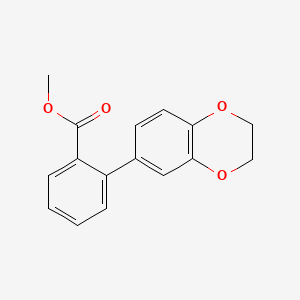

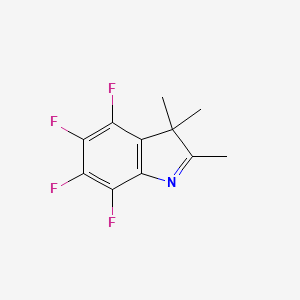
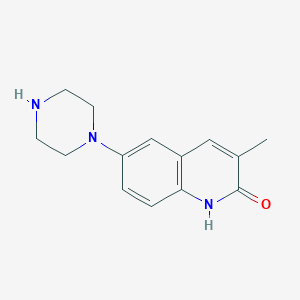
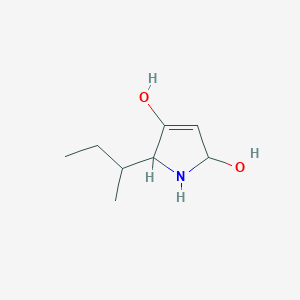
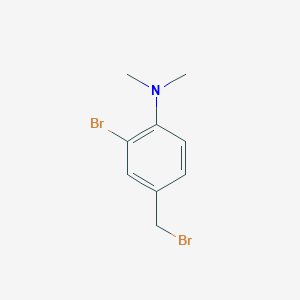
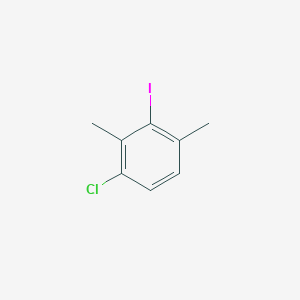
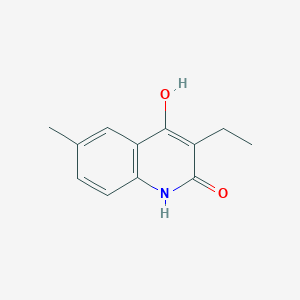
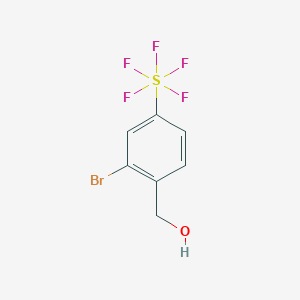
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)

